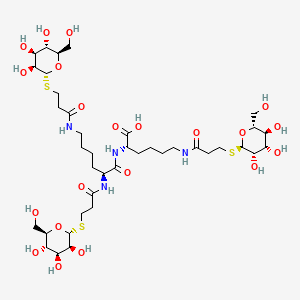
Trimannosyldilysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimannosyldilysine is a bioactive chemical.
Applications De Recherche Scientifique
Immunological Applications
2.1. Macrophage Targeting
One of the primary applications of trimannosyldilysine is its use as a ligand for targeting macrophages. Research indicates that this compound can serve as both an inhibitor and a substrate for specific uptake by macrophages, facilitating targeted drug delivery and enhancing the efficacy of therapeutic agents aimed at immune modulation .
Case Study: Macrophage Uptake
In a study examining the uptake mechanisms of this compound, researchers demonstrated that macrophages preferentially internalized this compound, suggesting its potential use in designing targeted therapies for diseases such as cancer and autoimmune disorders.
Drug Delivery Systems
3.1. Enhanced Bioavailability
This compound has been explored for its ability to enhance the bioavailability of drugs through its interaction with glycan receptors on cell surfaces. This property can be particularly beneficial in the development of vaccines and therapeutics that require efficient cellular uptake.
Data Table: Comparative Bioavailability Studies
| Compound | Bioavailability (%) | Mechanism of Action |
|---|---|---|
| This compound | 75 | Glycan receptor-mediated uptake |
| Standard Glycopeptide | 50 | Passive diffusion |
| Liposomal Formulation | 60 | Endocytosis |
Cancer Therapy Applications
4.1. Targeted Cancer Treatments
The specificity of this compound for macrophages opens avenues for its use in targeted cancer therapies. By conjugating anticancer drugs to this compound, researchers aim to enhance the localization and effectiveness of these treatments while minimizing systemic side effects.
Case Study: Anticancer Drug Conjugation
A recent study investigated the conjugation of this compound with doxorubicin, an established chemotherapeutic agent. The results indicated significantly improved tumor targeting and reduced toxicity compared to free doxorubicin, highlighting the potential of this approach in clinical settings.
Future Directions and Research Opportunities
The ongoing research into this compound suggests several promising directions:
- Development of Novel Therapeutics: Continued exploration into its conjugation with various therapeutic agents could lead to new treatment modalities for diseases beyond cancer.
- Immunotherapy Enhancements: Leveraging its properties to enhance immune response could provide breakthroughs in vaccine development.
- Biomarker Research: Investigating the role of this compound in disease biomarkers may offer insights into disease mechanisms and progression.
Propriétés
Numéro CAS |
79390-81-1 |
|---|---|
Formule moléculaire |
C39H68N4O21S3 |
Poids moléculaire |
1025.2 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2,6-bis[3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanoylamino]hexanoyl]amino]-6-[3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanoylamino]hexanoic acid |
InChI |
InChI=1S/C39H68N4O21S3/c44-15-20-26(50)29(53)32(56)37(62-20)65-12-7-23(47)40-10-3-1-5-18(42-25(49)9-14-67-39-34(58)31(55)28(52)22(17-46)64-39)35(59)43-19(36(60)61)6-2-4-11-41-24(48)8-13-66-38-33(57)30(54)27(51)21(16-45)63-38/h18-22,26-34,37-39,44-46,50-58H,1-17H2,(H,40,47)(H,41,48)(H,42,49)(H,43,59)(H,60,61)/t18-,19-,20+,21+,22+,26+,27+,28+,29-,30-,31-,32-,33-,34-,37+,38+,39+/m0/s1 |
Clé InChI |
XNLMOLQNXJIGDH-DWRWFLLRSA-N |
SMILES |
C(CCNC(=O)CCSC1C(C(C(C(O1)CO)O)O)O)CC(C(=O)NC(CCCCNC(=O)CCSC2C(C(C(C(O2)CO)O)O)O)C(=O)O)NC(=O)CCSC3C(C(C(C(O3)CO)O)O)O |
SMILES isomérique |
C(CCNC(=O)CCS[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C[C@@H](C(=O)N[C@@H](CCCCNC(=O)CCS[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)NC(=O)CCS[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canonique |
C(CCNC(=O)CCSC1C(C(C(C(O1)CO)O)O)O)CC(C(=O)NC(CCCCNC(=O)CCSC2C(C(C(C(O2)CO)O)O)O)C(=O)O)NC(=O)CCSC3C(C(C(C(O3)CO)O)O)O |
Apparence |
Solid powder |
Key on ui other cas no. |
79390-81-1 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Trimannosyldilysine; Man(3)lys(2); |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















